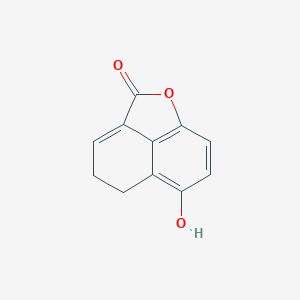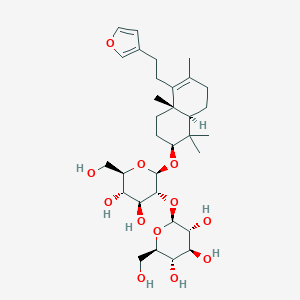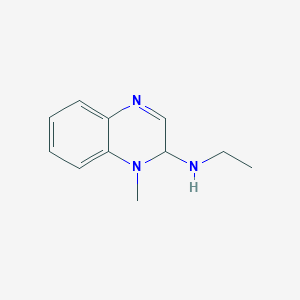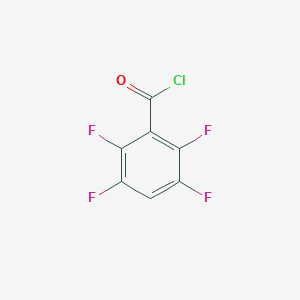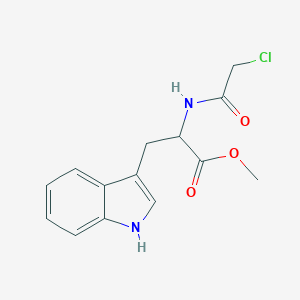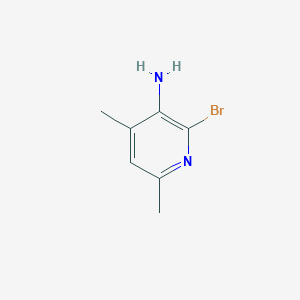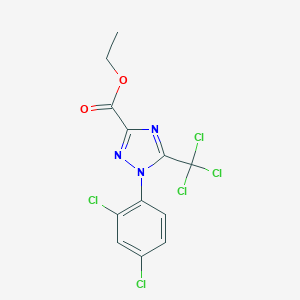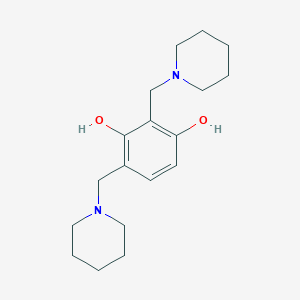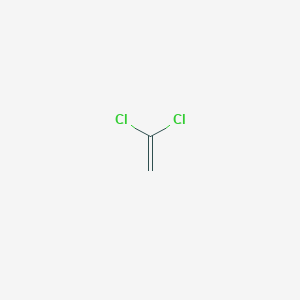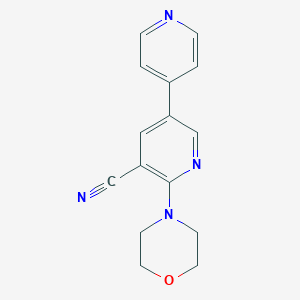
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit promising anti-tumor properties, making it a potential candidate for cancer treatment. The purpose of
Mécanisme D'action
The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves the inhibition of a protein kinase known as DYRK1A. This protein kinase is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is activated in response to various cellular signals. In addition to its anti-tumor properties, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. In addition, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications, making it a valuable tool for cancer research. However, there are also some limitations to the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the compound can be toxic at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the study of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine. One area of research could focus on the development of more potent inhibitors of DYRK1A. This could involve the synthesis of new compounds or the modification of existing compounds to increase their potency. Another area of research could focus on the development of new cancer therapies that target DYRK1A. This could involve the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in combination with other drugs or the development of new drugs that target other proteins involved in cancer cell growth and proliferation. Finally, future research could focus on the development of new methods for the delivery of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine to cancer cells. This could involve the use of nanoparticles or other drug delivery systems to improve the efficacy of the compound.
Applications De Recherche Scientifique
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-tumor properties in several types of cancer, including breast cancer, prostate cancer, and lung cancer. Studies have also shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
Numéro CAS |
108610-78-2 |
|---|---|
Nom du produit |
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine |
Formule moléculaire |
C15H14N4O |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2 |
Clé InChI |
WNXSIPLQLUDQDP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
Autres numéros CAS |
108610-78-2 |
Synonymes |
3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine AWD 122-14 AWD-122-14 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

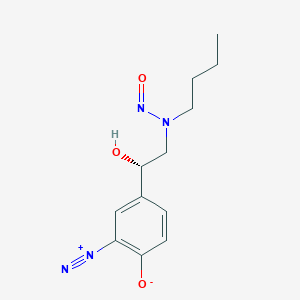
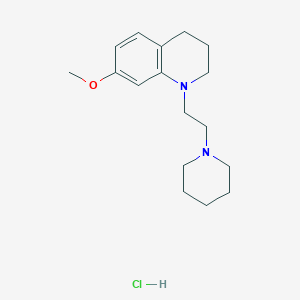
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
